N-(2-oxo-2-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-[4-[3-(trifluoromethyl)phenoxy]but-2-ynylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c21-20(22,23)16-9-6-10-17(13-16)28-12-5-4-11-24-18(26)14-25-19(27)15-7-2-1-3-8-15/h1-3,6-10,13H,11-12,14H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQYUKWWEWSSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)ethyl)benzamide typically involves multiple steps, including the introduction of the trifluoromethyl group, the formation of the phenoxy linkage, and the coupling of the benzamide moiety. Common synthetic routes include:
Phenoxy Formation: The phenoxy group is introduced through nucleophilic aromatic substitution reactions, often using phenol derivatives and suitable leaving groups.
Coupling Reactions: The final coupling of the benzamide moiety is achieved through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)ethyl)benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenoxy and benzamide groups, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
N-(2-oxo-2-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)ethyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-oxo-2-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, applications, and available data for the target compound and analogs:
Key Findings
Core Structure and Applications :
- The target compound’s benzamide core is common in pharmaceuticals (e.g., anti-convulsants, ion channel blockers) , whereas analogs with isoxazole (e.g., F165) or naphthalene cores () are predominantly agrochemicals.
- Diflufenican’s pyridinecarboxamide structure highlights how heteroaromatic cores can shift applications to herbicides .
Substituent Effects: Trifluoromethyl Groups: Ubiquitous in both pharmaceuticals and agrochemicals due to enhanced metabolic stability and binding affinity.
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
